![molecular formula C20H25FN4O B6005864 5-tert-butyl-3-(4-fluorophenyl)-N-(2-methoxyethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6005864.png)
5-tert-butyl-3-(4-fluorophenyl)-N-(2-methoxyethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
Description
5-tert-butyl-3-(4-fluorophenyl)-N-(2-methoxyethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a tert-butyl group at the 5-position, a 4-fluorophenyl moiety at the 3-position, and a 2-methoxyethylamine substituent at the 7-position. Its molecular formula is C₂₀H₂₅FN₄O, with an average mass of 356.445 g/mol and a monoisotopic mass of 356.201240 g/mol .
Properties
IUPAC Name |
5-tert-butyl-3-(4-fluorophenyl)-N-(2-methoxyethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O/c1-13-18(14-6-8-15(21)9-7-14)19-23-16(20(2,3)4)12-17(25(19)24-13)22-10-11-26-5/h6-9,12,22H,10-11H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEDFMDOJRZODE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)F)C(C)(C)C)NCCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Pyrazolo[1,5-a]pyrimidines are widely studied for their pharmacological properties, particularly as kinase inhibitors, anti-mycobacterial agents, and anticancer compounds. Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituent effects and available biological data.
Substituent Variations at the 5-Position
The tert-butyl group at the 5-position in the target compound contrasts with other substituents in analogs:
- Compound 47 (): Features a phenyl group at the 5-position. This substitution increases aromaticity but reduces steric bulk compared to tert-butyl.
- Compound 5 (): Contains a diethyl group at the 5-position, synthesized via condensation with heptane-3,5-dione.
Table 1. 5-Substituent Comparison
Modifications at the 7-Amine Position
The 2-methoxyethyl group in the target compound differs from bulkier or heterocyclic substituents in analogs:
- Compound 49 (): Features a (6-(dimethylamino)pyridin-2-yl)methyl group. Compound 49 showed 75% yield and 98% purity .
- Compound 50 (): Contains a (6-(piperidin-1-yl)pyridin-2-yl)methyl group, which adds a flexible piperidine ring. This modification may enhance interactions with hydrophobic binding pockets .
- Compound 13 (): A triazolopyrimidine derivative with a 4-methoxyphenethyl group. While structurally distinct, its N-substituent highlights the importance of methoxy groups in modulating activity .
Table 2. 7-Amine Substituent Comparison
Halogen Effects at the 3-Position
The 4-fluorophenyl group in the target compound is critical for electronic and steric effects. Analogs with chlorine or methyl substitutions show varied activities:
- Compound 6 (): Substitutes 4-fluorophenyl with 4-chlorophenyl , increasing electronegativity. This analog’s morpholinylpropyl amine group suggests enhanced pharmacokinetic properties .
- Compound 51 (): Retains 4-fluorophenyl but introduces a 4-methylpiperazine group. Such modifications are common in kinase inhibitors to optimize target engagement .
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